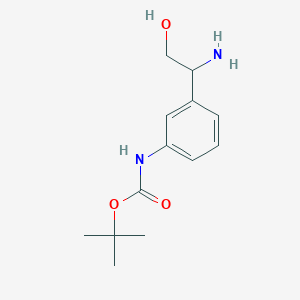
tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenol, tert-butyl carbamate, and ethylene oxide.
Nitration: The phenol group is nitrated to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected by reacting it with tert-butyl carbamate to form the carbamate derivative.
Alkylation: The phenol group is alkylated with ethylene oxide to introduce the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate is used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its amino and hydroxyethyl groups can be modified to enhance biological activity or improve pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, such as polymers or agrochemicals. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate.
作用機序
The mechanism by which tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and hydroxyethyl groups can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s potency and selectivity.
類似化合物との比較
Similar Compounds
tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate: can be compared to other carbamate derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound allows for a wide range of chemical reactions and biological interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in chemistry, biology, and industry.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17) |
InChIキー |
AINUYRZOJOEQHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



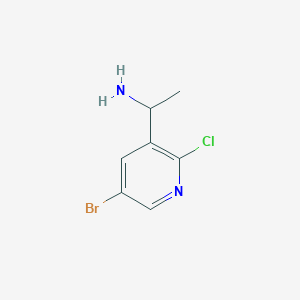
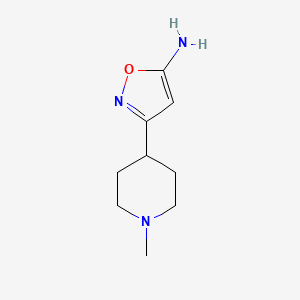
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
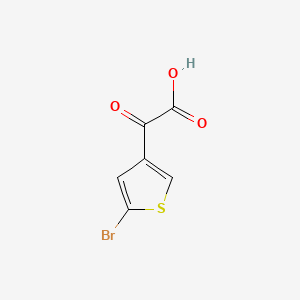
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)

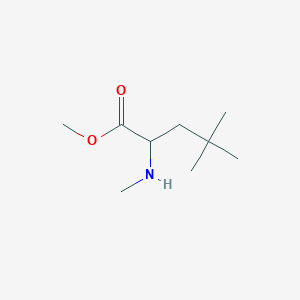

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

